molecular formula C12H20N2O3 B13947755 2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

Katalognummer: B13947755
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: FLVQVZMDVCUHKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Aminopropanoyl)-2-azaspiro[44]nonane-7-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves multiple steps. One common method includes the formation of the spirocyclic core followed by functionalization to introduce the aminopropanoyl and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines .

Wissenschaftliche Forschungsanwendungen

2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action for 2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved often depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties.

Eigenschaften

Molekularformel

C12H20N2O3

Molekulargewicht

240.30 g/mol

IUPAC-Name

2-(2-aminopropanoyl)-2-azaspiro[4.4]nonane-8-carboxylic acid

InChI

InChI=1S/C12H20N2O3/c1-8(13)10(15)14-5-4-12(7-14)3-2-9(6-12)11(16)17/h8-9H,2-7,13H2,1H3,(H,16,17)

InChI-Schlüssel

FLVQVZMDVCUHKZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N1CCC2(C1)CCC(C2)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.